molecular formula C7H9F9O4SSi B149178 Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester CAS No. 136049-37-1

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester

Cat. No.: B149178
CAS No.: 136049-37-1
M. Wt: 388.28 g/mol
InChI Key: TXHZECVJWFWGDH-UHFFFAOYSA-N
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Description

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester typically involves the reaction of tetrafluoroethylene with pentafluoroethanol in the presence of a strong acid catalyst to form the intermediate sulfonic acid. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final ester product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as alcohols, amines, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.

    Hydrolysis: In the presence of water or aqueous bases, the ester can hydrolyze to form the corresponding sulfonic acid and trimethylsilanol.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Strong acids or bases, depending on the reaction type.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted sulfonic acid derivatives can be formed.

    Hydrolysis Products: Sulfonic acid and trimethylsilanol.

Scientific Research Applications

Chemistry

In synthetic chemistry, tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is used as a reagent for introducing fluorinated groups into organic molecules. Its high reactivity and stability make it an excellent choice for creating complex fluorinated compounds.

Biology and Medicine

The compound’s unique properties are being explored for potential applications in drug development and delivery. Its stability and ability to interact with biological molecules make it a candidate for designing new pharmaceuticals and diagnostic agents.

Industry

In the industrial sector, this compound is used in the production of high-performance materials, including fluorinated polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.

Mechanism of Action

The mechanism by which tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the target, leading to changes in reactivity and stability. This interaction can occur through various pathways, including hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroalkyl Sulfonates: Compounds such as perfluorooctanesulfonic acid (PFOS) share similar fluorinated structures but differ in chain length and functional groups.

    Fluorinated Ethers: Compounds like perfluoromethylcyclohexane have similar ether linkages but lack the sulfonic acid ester functionality.

Uniqueness

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester stands out due to its combination of fluorinated groups and sulfonic acid ester functionality. This unique structure imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester, also known by its CAS number 113507-82-7, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical stability and resistance to degradation, which has raised significant concerns regarding their environmental persistence and potential health impacts. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

  • Molecular Formula : C4_4HF_F₉O₄S
  • Molecular Weight : 316.10 g/mol
  • Structure : The compound features a sulfonic acid group, which contributes to its solubility in water and potential reactivity with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions within biological systems, particularly its toxicity and potential endocrine-disrupting properties.

Toxicological Effects

Research indicates that PFAS compounds can have various adverse health effects, including:

  • Endocrine Disruption : PFAS may interfere with hormonal functions, potentially affecting reproductive health and development. Studies have shown that exposure to certain PFAS is linked to altered thyroid hormone levels and reproductive outcomes in animal models .
  • Liver Toxicity : Animal studies have demonstrated that exposure to PFAS can lead to liver damage, characterized by increased liver weight and altered liver enzyme levels .
  • Immunotoxicity : There is evidence suggesting that PFAS exposure can impair immune responses, leading to increased susceptibility to infections and reduced vaccine efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : Some studies suggest that PFAS can activate PPARs, which play critical roles in lipid metabolism and glucose homeostasis. This activation may lead to metabolic disorders .
  • Oxidative Stress : PFAS compounds may induce oxidative stress in cells, leading to cellular damage and inflammation. This mechanism is implicated in various chronic diseases .
  • Alteration of Gene Expression : Exposure to PFAS has been associated with changes in gene expression related to lipid metabolism, immune function, and cellular stress responses .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Liver Toxicity :
    • In a controlled study involving rats exposed to varying concentrations of PFAS, significant liver enlargement was observed alongside elevated serum biomarkers indicative of liver damage. Histopathological examination revealed fatty infiltration and necrosis in liver tissues .
  • Endocrine Disruption Study :
    • A cohort study assessed the impact of PFAS exposure on thyroid function among individuals living near contaminated sites. Results indicated a correlation between serum PFAS levels and altered thyroid hormone concentrations, particularly in women .
  • Immunotoxicity Research :
    • A study examining the effects of PFAS on immune response found that mice exposed to high levels of these compounds exhibited reduced antibody production following vaccination compared to control groups .

Data Tables

Study TypeFindingsReference
ToxicologyLiver enlargement and enzyme elevation in rats exposed to PFAS
Endocrine StudyAltered thyroid hormone levels in humans near contaminated sites
ImmunotoxicityReduced antibody response in vaccinated mice exposed to PFAS

Properties

IUPAC Name

trimethylsilyl 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHZECVJWFWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F9O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382151
Record name Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136049-37-1
Record name Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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